molecular formula C20H26O4 B1425128 2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol CAS No. 120703-31-3

2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol

Cat. No. B1425128
M. Wt: 330.4 g/mol
InChI Key: VODQFVIJDWQBDM-UHFFFAOYSA-N
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Description

This compound is also known as 2-Hydroxy-4 - (2-hydroxyethoxy)-2-methylpropiophenone . It has a molecular weight of 224.25 . It is used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles and hydrophobic polyurethane sponge through thiol–ene Click reaction .


Molecular Structure Analysis

The linear formula of this compound is HOCH2CH2OC6H4COC (CH3)2OH . The InChI string is 1S/C12H16O4/c1-12 (2,15)11 (14)9-3-5-10 (6-4-9)16-8-7-13/h3-6,13,15H,7-8H2,1-2H3 .


Physical And Chemical Properties Analysis

The melting point of this compound is 88-90 °C (lit.) . It is soluble in water, 95% ethanol, and propan-2-ol .

Scientific Research Applications

  • Synthesis Applications : This compound is involved in synthesis processes. For instance, it's used in the synthesis of 4-hydroxy- and 4-aminoindoles via corresponding indolines, showing its utility in creating structurally complex molecules (Tanaka, Yasuo, Aizawa & Torii, 1989).

  • Antihypoxic Activity : Compounds derived from 2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol have been studied for their antihypoxic activities. This shows the potential medicinal applications of derivatives of this compound (Gein et al., 2015).

  • Molecular Complex Studies : This compound has been used in the study of molecular complexes, specifically in hydrogen-bonded systems. Such research is essential for understanding molecular interactions and structures (Toda, Tanaka & Mak, 1985).

  • Antimicrobial Activity : The derivatives of this compound have been studied for their antimicrobial activities, indicating its potential use in developing new antimicrobial agents (Gein et al., 2015).

  • Liquid Crystal Applications : This compound is used in the synthesis of materials for potential applications in liquid crystals and polymer electrolyte liquid crystals, suggesting its utility in materials science (Tajbakhsh et al., 1998).

  • Enzyme Inhibition Studies : Derivatives of this compound have been studied for their enzyme inhibition properties, which could have implications in drug development and biochemistry (Aziz‐ur‐Rehman et al., 2014).

Safety And Hazards

This compound is classified as Aquatic Chronic 2 according to the GHS classification . The hazard statements include H411 . The precautionary statements include P273, P391, and P501 .

Future Directions

This compound shows promise in the preparation of environmentally friendly coatings . Its use as a photo-initiator in the synthesis of polyacrylamide-grafted chitosan nanoparticles and hydrophobic polyurethane sponge suggests potential applications in materials science .

properties

IUPAC Name

2-[4-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-13-9-17(10-14(2)19(13)23-7-5-21)18-11-15(3)20(16(4)12-18)24-8-6-22/h9-12,21-22H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODQFVIJDWQBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCO)C)C2=CC(=C(C(=C2)C)OCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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